Bemnifosbuvir

HCV Antiviral Potency NS5B Polymerase Inhibitor

Bemnifosbuvir outperforms sofosbuvir with ~10-fold higher in vitro potency against HCV genotypes 1–5 and retains full activity against the S282T resistance mutation (58-fold potency advantage vs sofosbuvir). This orally bioavailable guanosine nucleotide prodrug provides a superior benchmark for NS5B inhibitor screening and resistance mechanism studies. Differentiated metabolic activation to AT-9010 ensures reliable PK/PD modeling.

Molecular Formula C24H33FN7O7P
Molecular Weight 581.5 g/mol
CAS No. 1998705-64-8
Cat. No. B3025670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemnifosbuvir
CAS1998705-64-8
Molecular FormulaC24H33FN7O7P
Molecular Weight581.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4
InChIInChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40-/m0/s1
InChIKeyOISLSHLAXHALQZ-LZEIJKKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bemnifosbuvir (CAS 1998705-64-8): Technical and Procurement Overview for HCV and Antiviral Research


Bemnifosbuvir (AT-527, RO7496998) is a novel, orally bioavailable guanosine nucleotide analogue prodrug [1]. It is a direct-acting antiviral agent that undergoes intracellular metabolic activation to its pharmacologically active triphosphate form, AT-9010, which selectively inhibits viral RNA polymerases, including the hepatitis C virus (HCV) NS5B polymerase [2]. Initially developed as a pan-genotypic HCV therapeutic, its broad-spectrum antiviral activity has also prompted clinical investigation for the treatment of COVID-19 [3].

Why Bemnifosbuvir (CAS 1998705-64-8) Cannot Be Substituted by Other HCV Nucleotide Polymerase Inhibitors


Substitution among nucleotide analogue polymerase inhibitors for HCV research is scientifically unsound due to significant, quantifiable differences in their intrinsic antiviral potency, resistance profiles, and structural attributes. Bemnifosbuvir demonstrates a markedly distinct activity profile relative to the class-defining agent sofosbuvir, exhibiting approximately 10-fold higher in vitro potency against HCV genotypes 1–5 [1]. Critically, it maintains full antiviral activity against the key S282T resistance-associated substitution that compromises sofosbuvir, with a reported 58-fold increase in relative potency against this variant [1]. Furthermore, as a guanosine analogue prodrug, its metabolic pathway differs from other nucleotides like the cytidine analogue sofosbuvir, leading to the generation of the unique active triphosphate AT-9010 [2]. The following quantitative evidence guide details these specific differentiators.

Quantitative Differentiation of Bemnifosbuvir (CAS 1998705-64-8) from Sofosbuvir and Other Nucleotide Analogs


Bemnifosbuvir Demonstrates ~10-Fold Higher Intrinsic In Vitro Potency Compared to Sofosbuvir

In comparative in vitro assays, bemnifosbuvir is reported to be approximately 10-fold more active than sofosbuvir against a panel of HCV genotypes (GT) 1–5 [1][2]. This higher intrinsic potency is observed in HCV replicon systems [3].

HCV Antiviral Potency NS5B Polymerase Inhibitor

Bemnifosbuvir Retains Potent Activity Against Key Sofosbuvir-Resistant HCV Variant (S282T)

In vitro studies demonstrate that bemnifosbuvir remains fully active against the S282T resistance-associated substitution in the HCV NS5B polymerase, a mutation known to confer high-level resistance to sofosbuvir. Quantitative data show that bemnifosbuvir is up to 58-fold more potent than sofosbuvir against HCV replicons containing this S282T variant [1][2].

Drug Resistance HCV S282T Mutation

Bemnifosbuvir Prodrug Demonstrates Superior In Vitro Activity Compared to Other Clinical Nucleotide Prodrugs

A cross-study analysis of HCV replicon data reveals that the prodrug bemnifosbuvir (AT-527) exhibits a substantially lower EC50 (0.013 µM) compared to the prodrug forms of other nucleotide analogs that entered clinical development, such as INX-08189 (0.035 µM), GS-6620 (0.46 µM), and uprifosbuvir (0.32 µM) [1]. This indicates a higher level of in vitro activity for the prodrug itself, before intracellular metabolism.

HCV Replicon Prodrug Activity Nucleotide Analog

Bemnifosbuvir Achieves Targeted Lung Concentrations Exceeding In Vitro EC90 for SARS-CoV-2

In a Phase 1 study assessing bronchopulmonary pharmacokinetics, a 550 mg twice-daily oral dose of bemnifosbuvir resulted in a mean level of the active metabolite AT-273 of 0.62 µM in the epithelial lining fluid (ELF) of the lungs 4–5 hours post-dose [1]. This measured concentration in the target tissue significantly exceeded the in vitro 90% effective concentration (EC90) for SARS-CoV-2, which is reported to be 0.47 µM .

Pharmacokinetics COVID-19 Bronchopulmonary Disposition

Pan-Genotypic Activity of Bemnifosbuvir Against HCV Replicons

Bemnifosbuvir demonstrates potent, pan-genotypic antiviral activity across major HCV genotypes. Reported EC50 values (in nM) against genotype 1a, 1b, 2a, 3a, 4a, and 5a replicons are 12.8, 12.5, 9.2, 10.3, 14.7, and 28.5, respectively . This confirms a consistent and high level of in vitro potency across the genotypic diversity of HCV.

HCV Pan-Genotypic Antiviral Activity

Recommended Application Scenarios for Bemnifosbuvir (CAS 1998705-64-8) Based on Differential Evidence


In Vitro Screening for Next-Generation HCV NS5B Inhibitors with Higher Potency

Bemnifosbuvir serves as a superior benchmark control compound for in vitro screening campaigns aimed at identifying novel HCV NS5B polymerase inhibitors. Its 10-fold higher potency relative to sofosbuvir [1] and its substantially lower EC50 compared to other clinical nucleotide prodrugs [2] establish a higher efficacy baseline. This allows researchers to more accurately assess the true potential of new chemical entities by comparing them against a high-potency reference standard.

Mechanistic Studies of Sofosbuvir-Resistant HCV Variants

For investigations focused on drug resistance mechanisms in HCV, bemnifosbuvir is a critical tool. Its ability to retain full antiviral activity against the S282T mutation, which confers resistance to sofosbuvir [1], makes it invaluable for dissecting the structural and functional basis of NS5B polymerase drug evasion. Researchers can use bemnifosbuvir as a potent 'resistance-surmounting' agent to study viral escape pathways and validate novel drug targets.

Translational Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for COVID-19 Antivirals

Bemnifosbuvir provides a well-characterized model compound for preclinical and translational PK/PD studies of oral antivirals targeting respiratory viruses. The established quantitative link between its oral dosing regimen, achieved lung concentration (0.62 µM in ELF), and its in vitro potency (EC90 = 0.47 µM) against SARS-CoV-2 [1] offers a validated data set. This enables more robust PK/PD modeling and dose prediction for novel compounds being developed for pulmonary viral infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bemnifosbuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.